molecular formula C19H18N2O4 B6497647 N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 953015-05-9

N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No. B6497647
CAS RN: 953015-05-9
M. Wt: 338.4 g/mol
InChI Key: SIXFLECGTHZWHU-UHFFFAOYSA-N
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Description

The compound “N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including an oxazole ring, a phenoxy group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the oxazole ring might undergo reactions at the nitrogen atom, while the acetamide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of functional groups it contains, and its overall polarity . These properties could include its solubility in various solvents, its melting and boiling points, and its spectral properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide:

Anticancer Activity

Research has shown that isoxazole derivatives, including N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The specific mechanism often involves the inhibition of key enzymes or signaling pathways critical for cancer cell survival .

Anti-inflammatory Properties

Isoxazole derivatives are well-known for their anti-inflammatory effects. N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has been studied for its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Applications

This compound has demonstrated antimicrobial activity against a variety of bacterial and fungal strains. Its mechanism of action typically involves disrupting the cell membrane integrity or inhibiting essential enzymes required for microbial growth. This makes it a promising candidate for developing new antibiotics or antifungal agents .

Analgesic Effects

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has been investigated for its potential analgesic (pain-relieving) properties. Studies suggest that it can modulate pain pathways by interacting with specific receptors or enzymes involved in pain perception, providing relief from acute and chronic pain conditions .

Antiviral Potential

Research into isoxazole derivatives has also explored their antiviral capabilities. N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant in the development of treatments for viral infections .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of isoxazole derivatives. N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound has been studied for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has implications for treating diseases where oxidative stress is a contributing factor .

Immunomodulatory Effects

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide may also have immunomodulatory effects, helping to regulate the immune response. This can be particularly useful in conditions where the immune system is overactive, such as autoimmune diseases .

These diverse applications highlight the potential of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!

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Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and studies of its biological activity. This could lead to potential applications in areas such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-9-7-14(8-10-16)18-11-15(21-25-18)12-20-19(22)13-24-17-5-3-2-4-6-17/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFLECGTHZWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

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